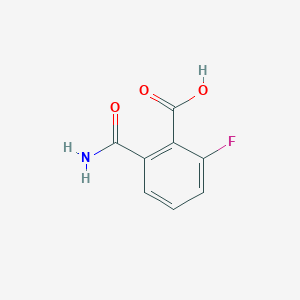

2-Carbamoyl-6-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83684-76-8 |

|---|---|

Molecular Formula |

C8H6FNO3 |

Molecular Weight |

183.14 g/mol |

IUPAC Name |

2-carbamoyl-6-fluorobenzoic acid |

InChI |

InChI=1S/C8H6FNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

KREWYWZIYQXLGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)N |

Origin of Product |

United States |

Contextualization Within Halogenated Benzoic Acid Chemistry

Halogenated benzoic acids, a significant subgroup of substituted benzoic acids, feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. lookchem.comgoogle.com The introduction of a halogen, such as fluorine in the case of 2-Carbamoyl-6-fluorobenzoic acid, profoundly impacts the molecule's characteristics. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid group. kaibangchem.comwikipedia.org The position of the halogen atom is also crucial; for instance, in 2-Chloro-6-fluorobenzoic acid, the halogens flank the carboxylic acid group, influencing its orientation and reactivity. ontosight.ai Halogenated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.comkaibangchem.comontosight.ai For example, trifluorobenzoic acids are precursors for certain antibacterial agents. google.com

Significance of Carbamoyl Functionality in Aromatic Systems

The carbamoyl (B1232498) group (-CONH2) is another critical functional group that imparts specific properties to aromatic compounds. jocpr.comnih.gov This group consists of a carbonyl group bonded to a nitrogen atom. The presence of the carbamoyl group can introduce hydrogen bonding capabilities, influencing the molecule's physical properties and its interactions with biological targets. jocpr.com In aromatic systems, the carbamoyl group is known to be a deactivating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position. youtube.com Carboxamides, compounds containing the carbamoyl group, are prevalent in many biologically active molecules and are key components in the development of pharmaceuticals and agrochemicals. jocpr.comarabjchem.orgnih.gov

Historical Perspectives on Aromatic Carboxamide Synthesis and Reactivity

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the amide and the carbon-fluorine bond.

A plausible retrosynthetic pathway is outlined below:

Approaches to Introducing Fluoro- and Carbamoyl Moieties on Benzoic Acid Backbones

The introduction of fluoro and carbamoyl groups onto a benzoic acid backbone can be achieved through several established and innovative synthetic methods.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a substituent.

For the synthesis of fluorobenzoic acids, the fluorine atom itself can act as a moderate directing group. organic-chemistry.orgresearchgate.net However, the carboxylate group is a stronger DMG. unblog.fr In the case of 2-fluorobenzoic acid, lithiation with s-BuLi can be complicated by the competing nucleophilic attack of the organolithium reagent at the carbon-fluorine bond. acs.org By carefully selecting the base and reaction conditions, such as using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the deprotonation can be directed ortho to the fluorine. researchgate.net

For instance, the lithiation of a para-substituted fluorobenzene (B45895) with LDA or LiTMP can yield the ortho-lithiated species, which can then be carboxylated using carbon dioxide to afford the corresponding fluorobenzoic acid. researchgate.net

The carbamoyl group can be introduced through various carbonylation and amidation reactions.

Carbonylation: Palladium-catalyzed aminocarbonylation of aryl halides is a versatile method for amide synthesis. organic-chemistry.org This reaction involves the coupling of an aryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. For the synthesis of this compound precursors, a suitable 2,6-disubstituted aryl halide could be subjected to aminocarbonylation.

Amidation: The direct amidation of carboxylic acids with amines is a straightforward approach, though it can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org To overcome this, activating agents are often employed. For example, treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) can form an activated ester, which then readily reacts with an amine to form the desired amide. nih.gov Another method involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as titanium tetrachloride (TiCl4) to facilitate the condensation of a carboxylic acid and an amine. rsc.orgnih.govnih.gov

A common laboratory-scale synthesis of benzamide (B126) derivatives involves the conversion of the benzoic acid to its more reactive acid chloride, followed by reaction with an amine. nih.gov For instance, phthalic anhydride can react with ortho-substituted anilines to form 2-carbamoylbenzoic acid derivatives. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as fluoride (B91410) ions or amines, onto an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orglibretexts.org

For the introduction of a fluorine atom, a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the desired position can be treated with a fluoride source, such as potassium fluoride. The presence of other electron-withdrawing groups on the ring enhances the reaction rate. masterorganicchemistry.comchemistrysteps.com

Similarly, an amide group can be introduced via an SNAr reaction by reacting an activated aryl halide with ammonia (B1221849) or an amine. khanacademy.org For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide (B78521) at room temperature, where the hydroxyl group substitutes the chlorine. libretexts.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chresearchgate.net Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are widely used to construct complex aromatic systems. chemie-brunschwig.chacs.orgacs.org

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly useful for creating C-C bonds. chemie-brunschwig.chacs.org This method could be employed to build the carbon skeleton of a precursor to this compound. For instance, a bromo-substituted benzoic acid ester could be coupled with a boronic acid to introduce a desired substituent. acs.org

Cobalt-catalyzed C-H bond functionalization is another emerging strategy. Benzoic acids can be coupled with various partners like alkynes and styrenes in the presence of a cobalt catalyst to form more complex cyclic products. nih.gov

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application in Synthesis of Benzoic Acid Derivatives |

| Suzuki-Miyaura | Palladium catalyst, base | C-C | Coupling of aryl halides with boronic acids to build the carbon skeleton. chemie-brunschwig.chacs.org |

| Negishi | Palladium or Nickel catalyst | C-C | Coupling of organozinc reagents with aryl halides. chemie-brunschwig.chacs.org |

| Stille | Palladium catalyst | C-C | Coupling of organostannanes with aryl halides. chemie-brunschwig.ch |

| Cobalt-Catalyzed C-H Functionalization | Cobalt catalyst, oxidant | C-C, C-Heteroatom | Direct functionalization of C-H bonds in benzoic acids. nih.gov |

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. weebly.comyoutube.com A potential pathway could start with a simple fluorinated aromatic compound, such as 2-fluorobenzonitrile (B118710).

One reported synthesis of a related compound, 2-bromo-6-fluorobenzoic acid, starts from o-fluorobenzonitrile and proceeds through nitration, reduction of the nitro group, bromination, deamination, and finally hydrolysis to yield the desired product. google.com A similar strategy could be adapted for the synthesis of this compound, where the bromo substituent is replaced by a carbamoyl group or a precursor that can be converted to it.

Another approach could involve starting with a substituted toluene (B28343), which can be oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate. youtube.comyoutube.com The substituents on the toluene would be chosen to facilitate the subsequent introduction of the fluoro and carbamoyl groups. For example, starting with 2-fluoro-6-methylaniline, the amino group could be converted to a nitrile, which is then hydrolyzed to the carboxylic acid, and the methyl group can be functionalized to introduce the carbamoyl group.

The synthesis of benzamides can also be achieved from other benzoic acid derivatives like benzotrihalides or benzamides themselves. youtube.com For instance, trichloromethyl arenes can be converted to nitriles, which are then hydrolyzed to the corresponding benzoic acids. youtube.com

Synthesis via Anthranilate Analogs

The synthesis of this compound from anthranilate analogs, specifically derivatives of aminobenzoic acid, represents a viable bienvironmentally friendly alternative to traditional chemical synthesis. chemicalbook.com This approach is rooted in the broader field of biocatalysis and metabolic engineering, which seeks to utilize microorganisms or their enzymes to produce valuable chemicals from renewable feedstocks. chemicalbook.com

The core concept involves the use of genetically engineered microorganisms that are capable of producing aminobenzoic acid derivatives through the shikimate pathway. chemicalbook.com This biochemical pathway is a central route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. chemicalbook.com By overexpressing specific genes, such as pabA, pabB, and pabC, which encode for enzymes in the PABA (p-aminobenzoic acid) synthesis pathway, the production of aminobenzoic acids can be significantly enhanced. chemicalbook.com

While the direct synthesis of this compound via this method is a subject of ongoing research, the foundational principles have been established. The general strategy would involve:

Fluorinated Precursor Introduction: Providing a fluorinated precursor to the microbial culture that can be incorporated into the shikimate pathway.

Engineered Biosynthesis: Utilizing a genetically modified microorganism to convert the fluorinated precursor into a 2-amino-6-fluorobenzoic acid analog.

Amidation: Subsequent chemical or enzymatic amidation of the amino group to yield the final carbamoyl functionality.

This biosynthetic approach, while complex to develop, offers the potential for a more sustainable and environmentally friendly manufacturing process compared to purely chemical routes that may rely on harsh reagents and generate significant waste. chemicalbook.com

Routes from 2-Halo-6-fluorobenzoic Acids

A more conventional and widely documented approach to synthesizing this compound involves the use of 2-halo-6-fluorobenzoic acids as starting materials. These precursors, such as 2-bromo-6-fluorobenzoic acid and 2-chloro-6-fluorobenzoic acid, provide a robust platform for introducing the carbamoyl group. chemicalbook.comresearchgate.netchemicalbook.comgoogle.comgoogle.com

The properties of 2-chloro-6-fluorobenzoic acid, another key precursor, have been well-characterized. It exists as a dihalogenated benzoic acid derivative with chlorine and fluorine at the 2- and 6-positions, respectively. chemicalbook.comCurrent time information in Fortaleza, BR. In the solid state, it forms dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. chemicalbook.com

| Property | 2-Chloro-6-fluorobenzoic acid |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Melting Point | 159-161 °C |

| pKa | 2.04 |

Once the 2-halo-6-fluorobenzoic acid is obtained, the subsequent conversion to this compound can be achieved through a variety of standard organic transformations. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by amidation with ammonia or a suitable ammonia equivalent.

Advanced Synthetic Strategies and Methodological Innovations

In recent years, there has been a significant push towards developing more efficient and sustainable methods for the synthesis of complex organic molecules. This has led to the exploration of one-pot synthesis approaches and the integration of green chemistry principles into synthetic route design for compounds like this compound.

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, related methodologies provide a strong foundation for its potential development.

For example, one-pot syntheses of fused benzofuranamines have been developed using 2-fluorobenzonitrile as a starting material. nih.gov These reactions often proceed via a nucleophilic aromatic substitution followed by an intramolecular cyclization. A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a difluorinated precursor and sequentially introducing the carbamoyl and carboxylic acid functionalities in a single pot.

The key to a successful one-pot synthesis lies in the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps and to minimize the formation of side products.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonyl fluorides, for instance, has seen significant advancements in this area, moving away from highly toxic reagents like SO₂F₂ gas towards safer and more environmentally friendly alternatives. nih.gov These advancements highlight a broader trend in chemical synthesis that is also applicable to the production of this compound.

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For example, the use of water as a solvent in the hydrolysis of nitriles to amides is a greener approach. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

The development of biosynthetic routes, as discussed in section 2.3.1, is a prime example of green chemistry in action, as it utilizes renewable resources and mild reaction conditions. chemicalbook.com Furthermore, the non-catalytic hydrolysis of nitriles in near-critical water presents a green alternative to traditional acid- or base-catalyzed methods, avoiding the generation of acidic or basic waste streams. google.com

Reaction Mechanisms of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst. However, the presence of the ortho-fluoro substituent can influence the reaction rate. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, which should facilitate nucleophilic attack by the alcohol. Conversely, the steric bulk of the ortho-substituent may hinder the approach of the alcohol, potentially slowing the reaction. For instance, the esterification of fluorinated aromatic carboxylic acids has been successfully carried out using methanol (B129727) with a heterogeneous catalyst like UiO-66-NH2, demonstrating the feasibility of such transformations. youtube.com

Amidation: The amidation of the carboxylic acid group is a crucial reaction, particularly in the synthesis of pharmaceutical agents. This transformation typically involves the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents, followed by reaction with an amine. In the synthesis of PARP inhibitors like Olaparib, analogous compounds to this compound undergo amidation. This often involves coupling with piperazine (B1678402) derivatives. A variety of modern amidation methods, including those catalyzed by boronic acids or employing activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are applicable to aromatic carboxylic acids and could likely be used for this compound. youtube.com

| Catalyst/Reagent | Amine | Solvent | Temperature | Yield | Reference |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Various primary and secondary amines | Toluene | Room Temp. | High | youtube.com |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Various amines | Dichloromethane | Room Temp. | High | youtube.com |

| HBTU / Hünig's base | Amine hydrochlorides | Acetonitrile | Not specified | Very Good | youtube.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though it generally requires harsh conditions for simple benzoic acids. The stability of the resulting carbanion is a key factor. For benzoic acids, the presence of ortho-substituents can facilitate decarboxylation, a phenomenon known as the "ortho effect." durham.ac.ukyoutube.com This effect is attributed to a combination of steric and electronic factors. The ortho-fluoro substituent in this compound is expected to influence this reaction. A computational and experimental study on the silver-catalyzed decarboxylation of benzoic acids showed that ortho-substituents can destabilize the starting material and stabilize the transition state, thereby lowering the activation energy for decarboxylation. researchgate.net Radical decarboxylation pathways, often initiated by photochemistry or specific catalysts, represent another possible route, particularly for generating the corresponding aryl radical for subsequent reactions. patsnap.com

Reactivity of the Carbamoyl Group

The primary amide (carbamoyl) functionality exhibits its own characteristic reactivity, including hydrolysis, transamidation, and rearrangements involving the nitrogen atom.

Hydrolysis: The carbamoyl group can be hydrolyzed to the corresponding carboxylic acid (which in this case would yield 2-fluoro-1,3-benzenedicarboxylic acid) under either acidic or basic conditions, typically requiring heating. rsc.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ions acting as the nucleophile. rsc.orgnih.govgoogle.com The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org The ortho-fluoro and ortho-carboxyl groups, both being electron-withdrawing, would likely increase the electrophilicity of the amide carbonyl carbon, potentially facilitating nucleophilic attack.

Transamidation: This reaction involves the exchange of the amino group of the amide with another amine. Transamidation can be catalyzed by various reagents, including Lewis acids, bases, and transition metal complexes. rsc.orgbiosynth.com For primary amides, methods using catalysts like iron(III) salts or L-proline have been developed. rsc.org The direct transamidation of primary aromatic amides with amines can be challenging but is an area of active research, with some protocols achieving this transformation under specific conditions. google.com

| Catalyst | Amide Type | Amine Type | Conditions | Reference |

| Fe(III) hydrated salts | Primary, secondary, tertiary | Aliphatic, aromatic | Heating | rsc.org |

| L-proline | Primary | Various | Solvent-free, heating | rsc.org |

| (NH₄)₂CO₃ | Tertiary (with N-EWG) | Ammonia source | DMSO, 25°C | orgsyn.orgambeed.com |

| Boron-based catalysts | Primary, secondary, tertiary | Various | Heating | biosynth.com |

A key reaction involving the nitrogen atom of a primary amide is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. masterorganicchemistry.comresearchgate.net The reaction is typically carried out using bromine or another halogenating agent in the presence of a strong base like sodium hydroxide. researchgate.net The migrating group's ability to stabilize a positive charge influences the reaction rate. For aromatic amides, electron-releasing groups on the aromatic ring generally accelerate the rearrangement. The presence of the electron-withdrawing fluorine and carboxylic acid groups on the ring of this compound would likely disfavor this rearrangement by destabilizing the transition state for the migration of the aryl group. However, various modified Hofmann rearrangement procedures exist that utilize different reagents and may be applicable. google.commasterorganicchemistry.com

Influence of Fluorine on Aromatic Reactivity

The fluorine atom at the 6-position exerts a profound influence on the reactivity of this compound through a combination of inductive and resonance effects, as well as steric hindrance.

Inductive Effect (-I): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. durham.ac.uk It also enhances the electrophilicity of the carbonyl carbons in both the carboxylic acid and carbamoyl groups, making them more susceptible to nucleophilic attack.

Resonance Effect (+R): Fluorine can donate a lone pair of electrons to the aromatic pi-system through resonance. However, for halogens, the inductive effect is generally considered to be more significant in influencing reactivity.

Steric Hindrance (Ortho Effect): The presence of the fluorine atom ortho to the carboxylic acid group leads to the "ortho effect." durham.ac.ukyoutube.com This steric interaction can force the carboxylic acid group out of the plane of the benzene (B151609) ring, which can inhibit resonance between the carboxyl group and the aromatic ring. youtube.com This disruption of coplanarity can further increase the acidity of the carboxylic acid. youtube.com A similar steric influence would be exerted on the adjacent carbamoyl group. Quantum chemical calculations on ortho-halogen substituted benzoic acids have detailed the complex interplay of these steric and electronic interactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are determined by the substituents already present on the ring.

The functional groups on this compound have competing effects:

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director.

Carbamoyl (-CONH₂): This group is also strongly deactivating and a meta-director.

Fluorine (-F): Halogens are deactivating yet ortho, para-directors. uci.edu

The combined influence of two potent meta-directing, deactivating groups and one deactivating ortho, para-director renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. uci.edu Any electrophilic substitution would require harsh reaction conditions.

The regiochemical outcome is complex due to the conflicting directing effects. The -COOH and -CONH₂ groups direct incoming electrophiles to positions C4 and C6, while the -F atom directs to C3 and C5. The powerful deactivating nature of all three substituents makes predicting a single major product challenging, and such reactions would likely yield a mixture of isomers, if they proceed at all.

| -F | Withdrawing | Donating | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution Activation

Nucleophilic Aromatic Substitution (NAS) is a key reaction pathway for aromatic rings bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comyoutube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring.

The structure of this compound is well-suited for NAS. The fluorine atom can act as a leaving group, and its departure is facilitated by the presence of the strongly electron-withdrawing carboxylic acid and carbamoyl groups positioned ortho and para (relative to each other), which can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com Research on related unprotected ortho-fluoro and ortho-methoxy benzoic acids has demonstrated that the ortho substituent can be effectively displaced by strong nucleophiles like Grignard reagents or organolithium reagents, highlighting the activation provided by the adjacent carboxyl group. researchgate.net This suggests that the fluorine atom in this compound is activated and can be substituted by various nucleophiles, providing a pathway to more complex derivatives. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this is a critical consideration.

In NAS reactions: High regioselectivity is expected. The nucleophile will preferentially attack the carbon atom bearing the fluorine atom (C2), as this position is activated by both the ortho-carbamoyl and ortho-carboxyl groups (relative to the reaction center's neighboring substituents).

In EAS reactions: As discussed, the regioselectivity is ambiguous due to competing directing effects, which would likely result in poor selectivity and a mixture of products. uci.edu

Stereoselectivity, the preferential formation of one stereoisomer over another, would become relevant in reactions where a new chiral center is created. nih.govrsc.org For instance, if this compound were to react with a chiral nucleophile or if a subsequent transformation of a derivative created a stereocenter, the existing functional groups could influence the stereochemical outcome through steric hindrance or by directing the approach of reagents. Studies on the cyclization of α-carbamoyl radicals have shown that stereoselectivity can be achieved, proceeding through specific transition states. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new bonds under relatively mild conditions. rsc.orgdntb.gov.ua The functional groups on this compound provide several handles for such transformations. nih.gov

Cross-coupling reactions are a cornerstone of modern synthesis. For this compound, several possibilities exist:

C-F Bond Coupling: While the C-F bond is strong, its activation and participation in cross-coupling reactions are an active area of research. rsc.org Palladium-catalyzed Suzuki-type cross-coupling reactions have been successfully demonstrated for 2-pyridyl carbamoyl fluorides, suggesting that the carbamoyl fluoride moiety can be a viable coupling partner. rsc.org Similar strategies could potentially be applied to aryl fluorides like the title compound, likely requiring specialized catalyst systems.

Decarboxylative Coupling: The carboxylic acid group itself can be used as a coupling partner in certain transition-metal-catalyzed reactions, where it is expelled as CO₂.

Directed C-H Coupling: The carboxylic acid or carbamoyl group can act as a directing group to facilitate cross-coupling at an adjacent C-H bond (see C-H Functionalization).

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. organic-chemistry.org In this compound, the carboxylic acid and carbamoyl groups are excellent directing groups for ortho-C-H activation. This would selectively activate the C-H bond at the C3 position, which is ortho to both the -COOH and -CONH₂ groups. Using catalysts like palladium, this activated C-H bond could then react with a variety of coupling partners, enabling alkylation, arylation, and other transformations at this specific site. nih.gov

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Reactive Site(s) | Potential Catalyst | Description |

|---|---|---|---|

| Cross-Coupling | C-F, -COOH | Pd, Ni, Cu | Replacement of F or COOH with a new group (e.g., aryl, alkyl). nih.govrsc.org |

| C-H Functionalization | C3-H | Pd, Rh, Ru | Directed formation of a new bond at the C3 position. dntb.gov.uanih.gov |

Electrochemical Reactivity Profiles

Specific experimental data on the electrochemical profile of this compound is not prominent in the surveyed literature. However, its reactivity can be inferred from its constituent functional groups. The benzoic acid moiety is known to undergo electrochemical reduction at the carboxyl group, typically at high negative potentials. The aromatic ring itself can be oxidized, but the presence of three strong electron-withdrawing groups (-F, -COOH, -CONH₂) would make this process significantly more difficult, requiring a higher oxidation potential compared to unsubstituted benzene. These groups decrease the electron density of the π-system, thus increasing the energy required to remove an electron.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework and the precise location of the fluorine substituent. omicsonline.org Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, supported by two-dimensional techniques, enables an unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the carboxylic acid proton, and the carbamoyl (amide) protons. The aromatic region would feature three protons (H3, H4, and H5) on the benzene ring.

Aromatic Protons: The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and carbamoyl groups. The H4 proton is expected to appear as a triplet of doublets, while H3 and H5 would likely be complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Carboxylic Acid Proton: The proton of the -COOH group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to its acidic nature and hydrogen bonding.

Carbamoyl Protons: The two protons of the primary amide (-CONH₂) are expected to appear as two separate broad singlets, typically in the range of 7-8 ppm. Their distinctness is due to hindered rotation around the C-N bond.

Predicted ¹H NMR data are summarized in the table below, based on analyses of similar compounds like 2,6-difluorobenzamide (B103285) and other substituted benzoic acids. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 12 | Broad Singlet (br s) | N/A |

| -CONH₂ | ~7.5 - 8.5 | Two Broad Singlets (br s) | N/A |

| Ar-H5 | ~7.6 - 7.8 | Multiplet (m) | JH-H, JH-F |

| Ar-H4 | ~7.2 - 7.4 | Triplet of Doublets (td) | JH-H, JH-F |

| Ar-H3 | ~7.1 - 7.3 | Multiplet (m) | JH-H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Eight distinct carbon signals are expected for this compound. The carbonyl carbons of the carboxylic acid and carbamoyl groups are the most deshielded, appearing far downfield. libretexts.org The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature confirming the fluorine's position. The chemical shifts of the aromatic carbons are modulated by the electronic effects of the three different substituents. Data from related benzamides and substituted benzoic acids suggest the following assignments. rsc.orgucl.ac.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| -COOH | ~166 - 169 | Carboxylic acid carbonyl |

| -CONH₂ | ~168 - 171 | Amide carbonyl |

| C-6 | ~160 - 164 | Large ¹JC-F coupling |

| C-4 | ~132 - 135 | Aromatic CH |

| C-2 | ~130 - 133 | Quaternary carbon attached to CONH₂ |

| C-5 | ~120 - 124 | Aromatic CH, shows C-F coupling |

| C-1 | ~118 - 122 | Quaternary carbon attached to COOH, shows C-F coupling |

| C-3 | ~115 - 118 | Aromatic CH |

¹⁹F NMR is a highly specific technique for observing fluorine-containing compounds. For this compound, the spectrum would consist of a single resonance corresponding to the one fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. The signal would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the ortho-proton H5 (a three-bond coupling, ³JH-F) and the meta-proton H4 (a four-bond coupling, ⁴JH-F). This coupling pattern provides definitive proof of the fluorine's position relative to the hydrogen atoms on the ring. mdpi.com

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between H3-H4 and H4-H5, confirming the sequence of protons in the aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates protons to the carbons they are directly attached to. It would definitively link H3 to C3, H4 to C4, and H5 to C5, solidifying the assignment of the protonated aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for assigning the quaternary carbons. For instance, the amide protons (-NH₂) would show correlations to the carbamoyl carbonyl carbon, C-2, and C-3. The aromatic proton H5 would show correlations to C-1, C-3, and C-4, helping to piece together the entire molecular structure unambiguously. researchgate.net

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by the strong absorptions from its two functional groups. vscht.cz

Carboxylic Acid Group: The most prominent feature is the extremely broad O-H stretching vibration, which typically appears in the 2500-3300 cm⁻¹ range due to strong intermolecular hydrogen bonding. pressbooks.pub The C=O stretch of the carboxylic acid gives rise to a strong, sharp band around 1700-1725 cm⁻¹. pressbooks.publibretexts.org

Carbamoyl (Primary Amide) Group: A primary amide shows two distinct N-H stretching bands (asymmetric and symmetric) in the 3100-3500 cm⁻¹ region. libretexts.org The amide C=O stretch, known as the Amide I band, is a very strong absorption typically found between 1650 and 1680 cm⁻¹. libretexts.org The N-H bending vibration, or Amide II band, appears around 1590-1650 cm⁻¹. libretexts.org

Other Key Vibrations: A strong absorption corresponding to the C-F stretch is expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamoyl (Amide) | 3100 - 3500 | Medium (two bands) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | Carbamoyl (Amide) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Carbamoyl (Amide) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₆FNO₃), the exact mass can be calculated with high precision. While specific HRMS data for this compound is not available, the technique would be essential for confirming its elemental formula by distinguishing it from other isomers or compounds with the same nominal mass. For instance, HRMS can differentiate between ions with the same integer m/z value by measuring their mass to four or more decimal places. docbrown.info

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of benzoic acids and aromatic amides. The initial ionization would form a molecular ion ([M]⁺•).

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). docbrown.infolibretexts.org For benzoic acid, a prominent peak is often observed at m/z 105, corresponding to the loss of a hydroxyl radical. docbrown.info

The presence of the carbamoyl group introduces additional fragmentation possibilities. Amides can undergo α-cleavage and McLafferty rearrangement. libretexts.org The fragmentation of the amide group could lead to the loss of CONH₂.

The fluorine substituent will also influence the fragmentation pattern. The C-F bond is strong, and its fragmentation may be less favorable than other cleavages. However, the loss of a fluorine atom or HF may be observed. The fragmentation of related compounds like 2-fluorobenzaldehyde (B47322) shows characteristic losses. nist.gov The study of the fragmentation patterns of a series of fluorinated compounds can provide insights into the expected behavior of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of closely related structures provides a strong basis for understanding its solid-state conformation.

The molecular geometry of this compound will be significantly influenced by the steric and electronic effects of the ortho-substituents. Data from related fluorinated and chlorinated benzoic acids can be used for comparison.

| Compound | C-C (ring, avg. Å) | C-COOH (Å) | C=O (Å) | C-O (Å) | C-F (Å) | C-Cl (Å) | Dihedral Angle (ring-COOH, °) |

| 2,6-Difluorobenzoic acid | 1.383 | 1.503 | 1.215 | 1.317 | 1.350 | - | 33.70 |

| 2-Chloro-6-fluorobenzoic acid | 1.385 | 1.503 | 1.216 | 1.310 | 1.348 | 1.734 | 47.83 |

| 2,4,6-Trifluorobenzoic acid | 1.378 | 1.498 | 1.210 | 1.311 | 1.343 (avg) | - | 38.17 |

Data sourced from studies on 2,6-difluorobenzoic acid researchgate.netindexcopernicus.com, 2-chloro-6-fluorobenzoic acid, and 2,4,6-trifluorobenzoic acid nih.gov.

Based on these data, the benzene ring of this compound is expected to show some distortion from perfect hexagonal geometry. The C-C bond lengths within the ring will vary slightly, and the internal angles will be influenced by the substituents. A key feature is the dihedral angle between the plane of the benzene ring and the carboxyl group. In ortho-substituted benzoic acids, this angle is typically non-zero due to steric hindrance, as seen in the table above. A similar significant dihedral angle would be expected for this compound.

The crystal packing of this compound will be dominated by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.

The carboxylic acid groups are highly likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and robust supramolecular synthon in carboxylic acids. This is observed in the crystal structures of 2,6-difluorobenzoic acid and 2,4,6-trifluorobenzoic acid. researchgate.netindexcopernicus.comnih.gov

The carbamoyl group provides additional sites for hydrogen bonding, with the N-H groups acting as donors and the carbonyl oxygen as an acceptor. This can lead to the formation of extended one-, two-, or three-dimensional networks.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules like 2-Carbamoyl-6-fluorobenzoic acid. While direct DFT studies on this specific compound are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous compounds, such as other substituted benzoic acids. uc.ptresearchgate.net

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. uc.pt The optimized geometry represents the molecule at its lowest energy state, providing a foundational model for understanding its other properties. Studies on related ortho-substituted benzoic acids indicate that intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the adjacent carbamoyl (B1232498) group, would significantly influence the final geometry. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-F bond length | ~1.35 Å |

| C-C (carboxyl) bond length | ~1.50 Å |

| C=O (carboxyl) bond length | ~1.22 Å |

| C-O (hydroxyl) bond length | ~1.35 Å |

| C-N (carbamoyl) bond length | ~1.38 Å |

| C=O (carbamoyl) bond length | ~1.24 Å |

| N-H bond length | ~1.01 Å |

| C-C-C (aromatic) bond angle | ~118° - 121° |

| O-C=O (carboxyl) bond angle | ~123° |

Note: The data in this table is illustrative and based on typical values for similar functional groups and substituted benzoic acids. Actual values would require specific DFT calculations for this compound.

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=O (carboxyl) stretch | ~1720-1740 cm⁻¹ |

| C=O (carbamoyl) stretch | ~1680-1700 cm⁻¹ |

| N-H stretch | ~3200-3400 cm⁻¹ |

| O-H stretch (carboxyl) | ~2500-3300 cm⁻¹ (broad) |

| ¹³C NMR (carboxyl C) | ~165-175 ppm |

| ¹³C NMR (carbamoyl C) | ~160-170 ppm |

Note: The data in this table is illustrative and based on characteristic spectroscopic ranges for the functional groups present. Precise values would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov In this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing nature of the fluorine atom and the carboxylic acid and carbamoyl groups.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

Note: The data in this table is illustrative and based on values reported for similar substituted benzoic acids. researchgate.net Actual energies would be determined by specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and the factors that control the reaction's outcome.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate.

By mapping the reaction coordinate, which represents the progress of a reaction from reactants to products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction, including the energies of reactants, intermediates, transition states, and products. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, these energy profiles can reveal whether a reaction is likely to be thermodynamically favorable (exergonic) or unfavorable (endergonic) and whether it will proceed quickly (low activation energy) or slowly (high activation energy). This level of detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable in predicting the activity of new compounds and in understanding the structural features that are important for their function. For a QSAR study of this compound derivatives to be conducted, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. To date, no such studies specifically focused on this compound have been published.

Similarly, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. While docking studies have been performed on various benzoic acid derivatives against a range of biological targets, there is no available research detailing the docking of this compound into any specific protein target. Such a study would require the identification of a relevant biological target for this compound.

In principle, QSAR and molecular docking studies on this compound and its analogs could provide valuable insights. For instance, a QSAR model could elucidate the impact of substituents on the benzoic acid ring on a particular biological activity. Molecular docking could reveal potential hydrogen bonding interactions involving the carbamoyl and carboxylic acid groups, as well as hydrophobic interactions influenced by the fluorine atom and the aromatic ring. However, without experimental data and a defined biological target, these computational investigations remain hypothetical for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule, its interactions with solvent molecules, and the stability of different conformations.

A conformational analysis of this compound using MD simulations would be of significant interest. Key aspects to investigate would include the rotational barriers of the carbamoyl and carboxylic acid groups and the influence of the ortho-fluorine atom on their preferred orientations. The planarity of the molecule and the potential for intramolecular hydrogen bonding between the carbamoyl and carboxylic acid groups are also important features that could be elucidated through MD simulations.

Studies on structurally related molecules, such as other substituted benzoic acids, have utilized MD simulations to understand their aggregation behavior in solution and their conformational preferences. ucl.ac.uk For this compound, MD simulations could provide insights into its solution-state behavior, which is crucial for understanding its chemical reactivity and potential biological activity. However, no specific MD simulation studies for this compound have been reported in the scientific literature.

While the computational tools to perform these analyses are well-established, the scientific community has not yet published research applying them specifically to this compound. As such, detailed research findings and data tables for its computational chemistry and theoretical investigations are not available.

Exploration of Derivatization and Analog Synthesis

Design Principles for Novel 2-Carbamoyl-6-fluorobenzoic Acid Derivatives

The rational design of new derivatives is guided by established medicinal chemistry principles, including bioisosteric replacement and strategic structural modifications.

Bioisosterism involves the substitution of an atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new compound with comparable or improved biological activity. For the this compound scaffold, several bioisosteric replacements can be considered to fine-tune its properties. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic acid, Acylsulfonamide |

| Amide (-CONH2) | Reverse amide, Sulfonamide, Oxazole, Thiazole |

| Fluorine (-F) | Hydroxyl (-OH), Methoxy (-OCH3), Chlorine (-Cl) |

The replacement of the carboxylic acid with a tetrazole ring, for example, can enhance metabolic stability and alter acidity. Similarly, substituting the amide group with other hydrogen-bonding capable moieties can influence receptor interactions and pharmacokinetic profiles.

Beyond bioisosterism, specific structural modifications can be introduced to enhance desired chemical properties such as solubility, lipophilicity, and conformational rigidity. mdpi.comresearchgate.net The introduction of additional substituents on the phenyl ring or modification of the carbamoyl (B1232498) group can significantly impact these properties. mdpi.comresearchgate.net

Computational studies on related ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chloro-6-fluorobenzoic acid, have shown that the nature and position of substituents influence the conformational preferences of the carboxylic acid group (cis vs. trans). mdpi.comresearchgate.net These conformational changes can, in turn, affect intermolecular interactions and crystal packing. mdpi.comresearchgate.net For instance, the barrier to rotation around the C-C bond connecting the carboxylic acid to the ring is influenced by the ortho substituents, which can have implications for how the molecule interacts with a biological target. mdpi.com

Synthesis of Esters and Amides of this compound

The carboxylic acid and amide functionalities of this compound serve as handles for the synthesis of a wide range of derivatives, most notably esters and amides.

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. libretexts.org Generally, the carboxylic acid is first "activated" to a more reactive species, such as an acid chloride, acid anhydride (B1165640), or an active ester, which then readily reacts with an amine to form the corresponding amide. libretexts.org For the synthesis of amides from this compound, direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is a common strategy.

Esterification can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction of the corresponding acid chloride with an alcohol provides a more reactive pathway to the ester.

Development of Heterocyclic Systems Incorporating the this compound Moiety

Applications in Advanced Organic Synthesis

Materials Science Applications:The potential use of this compound in the creation of new materials, such as polymers or functional coatings, was another area of interest. However, no relevant research or patents were identified.

Due to the lack of specific, verifiable information in these designated areas, it is not possible to construct the requested scientific article. The absence of such data suggests that while 2-Carbamoyl-6-fluorobenzoic acid is commercially available, its applications in the specified fields of advanced organic synthesis may be niche, proprietary, or not yet documented in publicly accessible scientific literature.

Coordination Chemistry and Supramolecular Assemblies

2-Carbamoyl-6-fluorobenzoic Acid as a Ligand in Metal Complexes

As a ligand, this compound offers multiple potential coordination sites for metal ions, leading to a variety of possible complex structures. The deprotonated carboxylate group provides a strong binding site, while the carbamoyl (B1232498) group offers additional, weaker coordination possibilities through its oxygen and nitrogen atoms.

The carboxylic acid, upon deprotonation to a carboxylate, is the primary site for coordination to metal centers. It can exhibit several binding modes, as summarized in the table below. The specific mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or space-filling molecules.

| Binding Mode | Description |

| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. |

The carbamoyl moiety, while generally a weaker coordinator than the carboxylate, can also participate in binding. The carbonyl oxygen of the amide can act as a Lewis base, donating electron density to a metal center. In rarer cases, the amide nitrogen could also be involved in coordination, particularly after deprotonation under specific conditions. The simultaneous coordination of both the carboxylate and the carbamoyl group to the same metal ion would result in a stable five-membered chelate ring, a favorable arrangement in coordination chemistry.

While specific Metal-Organic Frameworks (MOFs) or coordination polymers based on this compound have not been extensively reported in the literature, the principles of their formation can be readily understood. The synthesis would typically involve the reaction of the ligand with a metal salt under solvothermal conditions. The resulting structure would be a network of metal ions or clusters connected by the organic ligand.

The characterization of such materials would rely on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and to identify the binding modes of the ligand.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Spectroscopic Methods (e.g., FT-IR, NMR): To confirm the incorporation of the ligand into the framework.

The table below outlines the typical steps involved in the synthesis and characterization of a hypothetical MOF using this ligand.

| Step | Description |

| Synthesis | Reaction of this compound with a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent (e.g., DMF, ethanol) at elevated temperature and pressure. |

| Isolation | The crystalline product is isolated by filtration, washed with fresh solvent, and dried. |

| Characterization | The structure, purity, and properties of the synthesized material are determined using techniques such as X-ray diffraction, TGA, and spectroscopy. |

Hydrogen Bonding Networks and Supramolecular Architectures

Beyond its coordination to metal ions, this compound is adept at forming intricate hydrogen bonding networks. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the carbamoyl group provides both a donor (N-H) and an acceptor (C=O) site.

These hydrogen bonds can lead to the formation of well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds. The carbamoyl group can form similar dimeric motifs or catemeric (chain-like) structures through N-H···O hydrogen bonds. The interplay of these synthons can lead to the assembly of one-, two-, or three-dimensional supramolecular architectures in the solid state.

Influence of Fluorine on Coordination Properties

The presence of the fluorine atom at the 6-position of the benzene (B151609) ring has a significant impact on the electronic properties and, consequently, the coordination behavior of the ligand. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect increases the acidity of the carboxylic acid group. This makes the deprotonation of the carboxylic acid easier, facilitating its coordination to metal ions at lower pH values compared to its non-fluorinated analog.

Future Research Directions and Perspectives

Untapped Synthetic Methodologies

The exploration of novel synthetic routes towards 2-carbamoyl-6-fluorobenzoic acid and its analogues could unlock more efficient, sustainable, and scalable production methods. Current synthetic approaches often rely on classical, multi-step procedures. Future research could focus on the following areas:

Green Chemistry Approaches: The development of environmentally benign synthetic strategies is a paramount goal in modern chemistry. For the synthesis of aromatic amides and benzoic acids, photocatalytic methods and flow chemistry are emerging as powerful tools. arkat-usa.orgsigmaaldrich.com These techniques often utilize milder reaction conditions, reduce waste generation, and can lead to higher yields and purity. arkat-usa.orgsigmaaldrich.comnih.gov Investigating the application of photocatalysis, potentially using visible light and organocatalysts, for the direct amidation of a suitable fluorinated benzoic acid precursor or the carboxylation of a fluorinated benzamide (B126) could represent a significant advancement. merckmillipore.comyorku.ca Similarly, continuous flow processes could offer enhanced control over reaction parameters, leading to improved consistency and scalability. sigmaaldrich.comyorku.canih.gov

Catalytic Methodologies: The use of novel catalytic systems could provide more direct and atom-economical pathways. This could involve the development of catalysts for the direct C-H activation and subsequent carboxylation or amidation of a simpler starting material. arkat-usa.org

Biocatalysis: The use of enzymes for the synthesis of aromatic amides is a growing field, offering high selectivity under mild conditions. arkat-usa.org Exploring enzymatic routes to this compound could provide a highly sustainable manufacturing process.

Emerging Areas in Reactivity and Mechanism Studies

A deeper understanding of the reactivity and reaction mechanisms of this compound is crucial for its application as a versatile building block. The interplay of the ortho-substituents—the carbamoyl (B1232498) and fluoro groups—is expected to impart unique reactivity.

The ortho Effect: The presence of two ortho-substituents significantly influences the properties and reactivity of the carboxylic acid group. This "ortho effect" can impact acidity and the orientation of the functional groups, which in turn affects reaction pathways. bldpharm.com Detailed mechanistic studies, both experimental and computational, are needed to quantify the steric and electronic contributions of the carbamoyl and fluoro groups. bldpharm.com

ortho-Lithiation and Directed Metalation: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. sigmaaldrich.combldpharm.comgoogle.comresearchgate.net The carboxylic acid group itself can act as a directing group for lithiation at the adjacent position. bldpharm.comgoogle.comresearchgate.net Investigating the directed lithiation of this compound could open up avenues for the synthesis of contiguously substituted aromatic compounds, which are often challenging to prepare. bldpharm.comgoogle.com Mechanistic studies using spectroscopic techniques and computational modeling would be invaluable in understanding the intermediates and transition states involved in these reactions. sigmaaldrich.com

Fluorocarbamoylation Reactions: The development of reactions that utilize the unique combination of the fluoro and carbamoyl groups is a promising area. For instance, exploring intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. Recent advances in fluorocarbamoylation of alkynes, though not directly on this substrate, suggest the potential for innovative transformations.

Advanced Spectroscopic and Computational Integration

The synergistic use of advanced spectroscopic techniques and computational chemistry can provide unprecedented insight into the structure, properties, and behavior of this compound.

Synergistic Analysis: Combining experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy with high-level computational methods such as Density Functional Theory (DFT) can lead to a comprehensive understanding of the molecule's conformational preferences, electronic structure, and vibrational modes. This integrated approach has been successfully applied to other bioactive molecules and substituted benzoic acids to elucidate structure-property relationships. bldpharm.com

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR (in-situ FTIR), can allow for the real-time monitoring of reactions involving this compound. This would enable the identification of transient intermediates and the elucidation of reaction kinetics and mechanisms with high precision.

Predictive Modeling: Computational chemistry can be used to predict the reactivity of this compound towards various reagents and to rationalize experimental outcomes. For instance, DFT calculations can be employed to determine the most likely sites for electrophilic or nucleophilic attack and to model reaction pathways.

Potential for Novel Derivative Design

The trifunctional nature of this compound makes it an excellent scaffold for the design and synthesis of novel derivatives with tailored properties for various applications.

Structure-Based Drug Design: The benzoic acid scaffold is a common feature in many biologically active molecules. By using structure-based design principles, where the three-dimensional structure of a biological target is known, derivatives of this compound can be rationally designed to act as enzyme inhibitors or receptor ligands. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, a strategy widely used in medicinal chemistry.

Fragment-Based Drug Discovery: The compound itself can be considered a molecular fragment that can be elaborated upon to build more complex and potent drug candidates. The carbamoyl and fluoro groups provide handles for further chemical modification, allowing for the exploration of a wide chemical space.

Combinatorial Chemistry: The synthesis of libraries of derivatives based on the this compound scaffold can be achieved through combinatorial chemistry approaches. This would enable the rapid screening of a large number of compounds for biological activity or other desired properties.

Role in Interdisciplinary Chemical Research

The unique properties endowed by the fluorine and carbamoyl functionalities position this compound as a valuable building block in interdisciplinary research fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Carbamoyl-6-fluorobenzoic acid, and how can reaction yields be optimized?

- Methodological Answer :

- Nucleophilic Fluorination : Use potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in aprotic solvents (e.g., DMF) at 80–120°C to introduce fluorine at the 6-position. Monitor reaction progress via TLC or HPLC to optimize time (typically 12–24 hours) .

- Carbamoylation : React 6-fluorobenzoic acid derivatives with urea or isocyanates under basic conditions (e.g., NaH in THF). Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Yield Optimization Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF/DMF | 65–75 | >95% | |

| Carbamoylation | NaH/THF | 70–80 | >98% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm fluorine substitution (δ ~ -110 ppm in F NMR) and carbamoyl group integration .

- Mass Spectrometry : ESI-MS or EI-MS (e.g., NIST database) to verify molecular ion peaks (e.g., [M+H] at m/z 198.1) .

- HPLC Analysis : C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the carbamoyl group in acidic/basic conditions or photodegradation under UV light.

- Storage Recommendations :

- Short-term : Store at 4°C in amber vials with desiccants .

- Long-term : -20°C under inert gas (argon) to prevent oxidation .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for fluorination steps. Compare with experimental data to validate mechanisms .

- Solvent Effects : Simulate polarity (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

- Case Study : DFT-predicted activation energy of 25 kcal/mol aligns with experimental yields (~70%) in KF/DMF systems .

Q. What strategies resolve contradictory data in fluorobenzoic acid derivative reactivity across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of fluorination methods (e.g., 16 studies from ) to identify outliers .

- Controlled Replication : Reproduce key experiments (e.g., catalyst loading, solvent purity) while controlling for variables like moisture .

- Data Triangulation : Cross-validate NMR, MS, and crystallography results to confirm structural assignments .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Bioconjugation : React the carboxylic acid group with amine-containing biomolecules (e.g., peptides) via EDC/NHS coupling in pH 7.4 buffer .

- In Vivo Testing : Radiolabel with F for PET imaging (e.g., using F-KF in microfluidic reactors) .

- Example Application : Conjugation with trastuzumab for HER2+ cancer targeting, validated via SPR binding assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.